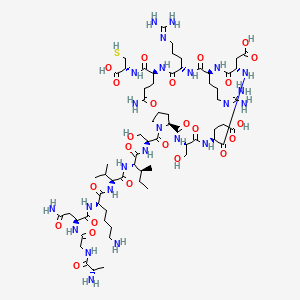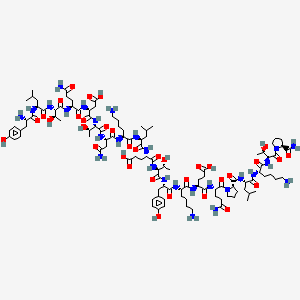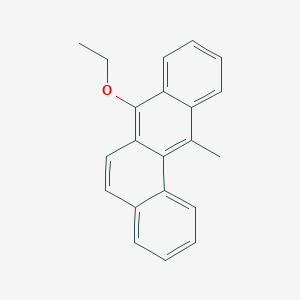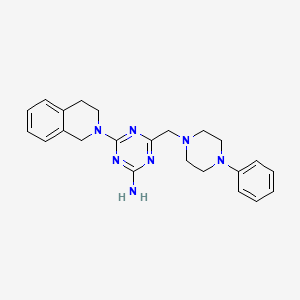![molecular formula C28H18N2NiO2 B13737406 Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)- CAS No. 20437-10-9](/img/structure/B13737406.png)
Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- is a complex nickel compound with the molecular formula C28H18N2NiO2 . This compound is known for its unique coordination structure, where nickel is coordinated with two naphthalenolato and two nitrilo ligands. It has applications in various fields, including catalysis and material science.
Métodos De Preparación
The synthesis of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- typically involves the reaction of nickel salts with ligands such as 1,2-phenylenebis(nitrilo-kappaN)methylidyne and 2-naphthalenolato-kappaO. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the complex . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0), depending on the reducing agents used.
Substitution: Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates bind and undergo reactions. The specific molecular targets and pathways depend on the nature of the substrates and the reaction conditions .
Comparación Con Compuestos Similares
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- can be compared with other nickel complexes, such as:
Nickel(II) acetylacetonate: Another nickel complex used in catalysis and material science.
Nickel(II) chloride: A simpler nickel compound with different reactivity and applications.
Nickel(II) sulfate: Commonly used in electroplating and as a precursor for other nickel compounds.
The uniqueness of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- lies in its specific ligand coordination, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
20437-10-9 |
|---|---|
Fórmula molecular |
C28H18N2NiO2 |
Peso molecular |
473.1 g/mol |
Nombre IUPAC |
nickel(2+);1-[[2-[(2-oxidonaphthalen-1-yl)methylideneamino]phenyl]iminomethyl]naphthalen-2-olate |
InChI |
InChI=1S/C28H20N2O2.Ni/c31-27-15-13-19-7-1-3-9-21(19)23(27)17-29-25-11-5-6-12-26(25)30-18-24-22-10-4-2-8-20(22)14-16-28(24)32;/h1-18,31-32H;/q;+2/p-2 |
Clave InChI |
SQYSKCSEVOCXOD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3N=CC4=C(C=CC5=CC=CC=C54)[O-])[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
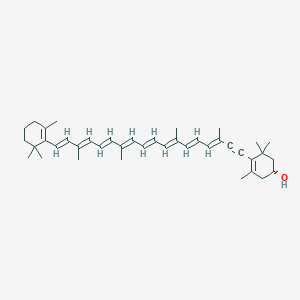
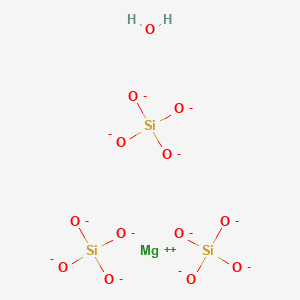

![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
